molecular formula C8H6N2O2S2 B14911933 4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid

4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B14911933
M. Wt: 226.3 g/mol
InChI Key: PNKYFFDSOCEBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.

    1,2,3-Thiadiazole-5-carboxylic acid: Lacks the thiophene ring but shares the thiadiazole core.

    5-Methylthiophene-2-carboxylic acid: Similar structure but without the thiadiazole ring.

Uniqueness

4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2S2/c1-4-2-3-5(13-4)6-7(8(11)12)14-10-9-6/h2-3H,1H3,(H,11,12)

InChI Key

PNKYFFDSOCEBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(SN=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.